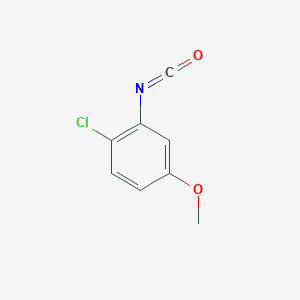
Trifluoroacetyl nitrone
Vue d'ensemble
Description
Trifluoroacetyl nitrone is a chemical compound characterized by the presence of a trifluoroacetyl group attached to a nitrone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trifluoroacetyl nitrone can be synthesized through several methods. One common approach involves the condensation of N-monosubstituted hydroxylamines with aldehydes or ketones under dehydrating conditions . Another method includes the oxidation of secondary amines, imines, or N,N-disubstituted hydroxylamines using stoichiometric oxidants . Additionally, nitrones can be synthesized from nitrosoarenes via visible-light-promoted reactions with aryl diazoacetates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions: Trifluoroacetyl nitrone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of hydroxylamines.
Substitution: Reaction with nucleophiles to form substituted products.
Cycloaddition: Participation in [3+2] cycloaddition reactions with dipolarophiles to form five-membered heterocycles.
Common Reagents and Conditions:
Oxidation: Often requires oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Typically involves reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes nucleophiles like organolithium or Grignard reagents.
Cycloaddition: Conducted under mild conditions, sometimes with the aid of catalysts or under photochemical activation.
Major Products: The major products formed from these reactions include various heterocyclic compounds, hydroxylamines, and substituted nitrones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Trifluoroacetyl nitrone has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of trifluoroacetyl nitrone involves its reactivity as a nitrone, which can act as a 1,3-dipole in cycloaddition reactions. This reactivity allows it to form stable adducts with various dipolarophiles, leading to the formation of heterocyclic compounds. Additionally, its ability to trap radicals makes it useful in studying oxidative stress and related biological processes .
Comparaison Avec Des Composés Similaires
Phenyl tert-butyl nitrone (PBN): Known for its radical-trapping ability and investigated for neuroprotective effects.
NXY-059: A derivative of PBN, studied for its potential in treating acute ischemic stroke.
Uniqueness: Trifluoroacetyl nitrone is unique due to the presence of the trifluoroacetyl group, which imparts distinct electronic properties and reactivity compared to other nitrones. This makes it particularly valuable in synthetic applications and as a probe in biological studies.
Propriétés
IUPAC Name |
1,1,1-trifluoro-3-hydroxyiminopropan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F3NO2/c4-3(5,6)2(8)1-7-9/h1,9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCQOIWCFAEMMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3-chlorophenyl)methyl]-N-methyl-3-oxobutanamide](/img/structure/B3363839.png)










![2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride](/img/structure/B3363926.png)

